3-(3-Chloro-5-methylphenyl)propanoic acid
Overview
Description
The compound “3-(3-Chloro-5-methylphenyl)propanoic acid” is likely to be an organic compound consisting of a propanoic acid group attached to a phenyl ring. The phenyl ring has a chlorine atom and a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a three-carbon propanoic acid chain attached to a phenyl ring. The phenyl ring would have a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
As an organic acid, “this compound” would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would be expected to exhibit the typical properties of this class of compounds, such as the ability to form hydrogen bonds .Scientific Research Applications
1. Asymmetric Synthesis
3-Chloro-1-phenyl-1-propanol, related to 3-(3-Chloro-5-methylphenyl)propanoic acid, has been used as a chiral intermediate in the synthesis of antidepressant drugs. A study demonstrated the use of various microbial reductases, expressed in Escherichia coli, to evaluate their activity towards 3-chloro-1-phenyl-1-propanone. The yeast reductase YOL151W showed the highest activity and was able to exclusively generate the (S)-alcohol product with an enantiomeric excess value of 100% (Y. Choi et al., 2010).
2. Polybenzoxazine Elaboration
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), similar to this compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This process, involving solvent-free Fischer esterification, resulted in materials suitable for a wide range of applications, indicating the potential of using related compounds like this compound in materials science (Acerina Trejo-Machin et al., 2017).
3. Enantioseparation
A study on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which includes compounds structurally related to this compound, was conducted using countercurrent chromatography. This process showed the effect of substituted positions of methyl groups on the benzene ring in enantioseparation, essential for understanding the stereochemical aspects of similar compounds (Yang Jin et al., 2020).
4. Anti-inflammatory Applications
Compounds structurally related to this compound have been isolated from the tender leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities in macrophage RAW264.7 cells, indicating potential anti-inflammatory applications (Xiaolei Ren et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOMNJRVWSOIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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